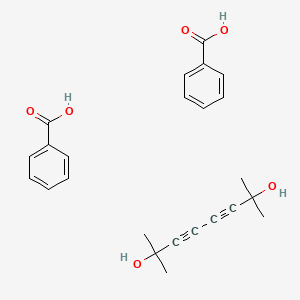
Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol is a compound with the molecular formula C10H14O2This compound is characterized by the presence of two hydroxyl groups and two triple bonds in its structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-dimethyl-3,5-octadiyne-2,7-diol typically involves the reaction of acetylene derivatives with appropriate reagents under controlled conditions. One common method involves the use of acetylene gas and methyl-substituted acetylene derivatives in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2,7-Dimethyl-3,5-octadiyne-2,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
2,7-Dimethyl-3,5-octadiyne-2,7-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl groups.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,7-dimethyl-3,5-octadiyne-2,7-diol involves its interaction with molecular targets through its hydroxyl groups and triple bonds. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .
類似化合物との比較
Similar Compounds
2,6-Dimethyl-3,7-octadiene-2,6-diol: This compound has a similar structure but contains double bonds instead of triple bonds.
3,7-Octadiene-2,6-diol, 2,6-dimethyl-: Another similar compound with double bonds and hydroxyl groups.
特性
CAS番号 |
63389-97-9 |
|---|---|
分子式 |
C24H26O6 |
分子量 |
410.5 g/mol |
IUPAC名 |
benzoic acid;2,7-dimethylocta-3,5-diyne-2,7-diol |
InChI |
InChI=1S/C10H14O2.2C7H6O2/c1-9(2,11)7-5-6-8-10(3,4)12;2*8-7(9)6-4-2-1-3-5-6/h11-12H,1-4H3;2*1-5H,(H,8,9) |
InChIキー |
MGGRDTMYWVUJTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC#CC(C)(C)O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
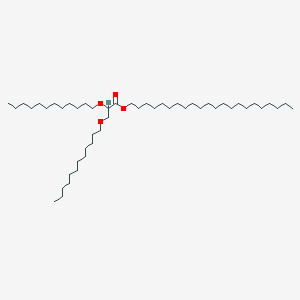
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)
![2-[12-(Butylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14495680.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
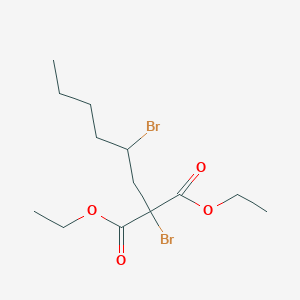
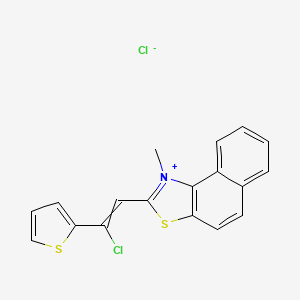
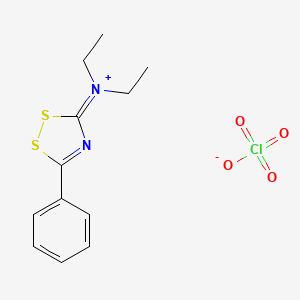
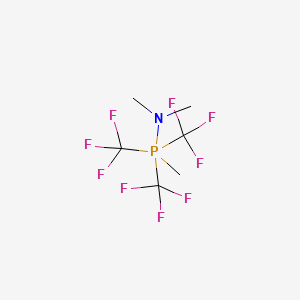
![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
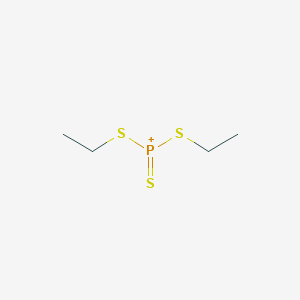
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
